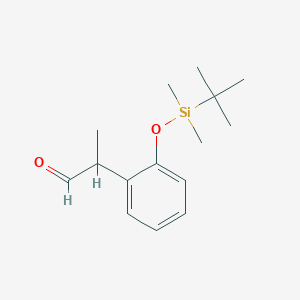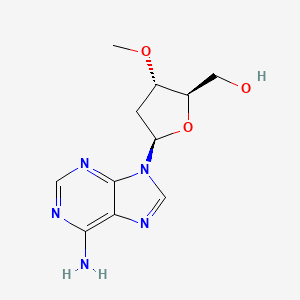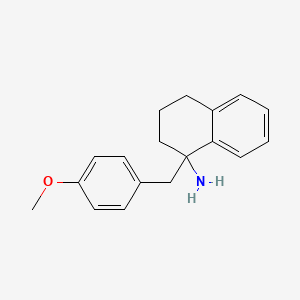
Butanoic acid, 3-methyl-, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate is a chemical compound belonging to the class of coumarins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-ol with 3-methylbutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted coumarin derivatives
Scientific Research Applications
4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial activity of the compound. Additionally, its interaction with cellular pathways involved in inflammation and apoptosis contributes to its potential anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxy-benzenesulfonate
Uniqueness
Compared to its analogs, 4-Methyl-2-oxo-2H-chromen-7-yl 3-methylbutanoate exhibits unique properties due to the presence of the 3-methylbutanoate group. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the ester linkage in this compound may undergo hydrolysis in biological systems, releasing the active coumarin derivative .
Properties
CAS No. |
66185-68-0 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 3-methylbutanoate |
InChI |
InChI=1S/C15H16O4/c1-9(2)6-14(16)18-11-4-5-12-10(3)7-15(17)19-13(12)8-11/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
LIOGWDSGOPBCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)


![2-Oxoethyl 2H-benzo[h]chromene-4-carboxylate](/img/structure/B11853534.png)




![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)




